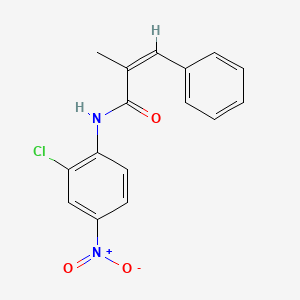![molecular formula C19H16N2O3 B5370277 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. It is a redox-active molecule that can act as an electron acceptor and donor, making it a useful tool for studying redox reactions and oxidative stress in various biological systems.
Mecanismo De Acción
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol acts as an electron acceptor and donor, undergoing redox reactions with other molecules in biological systems. It can accept electrons from molecules such as NADH and glutathione, and donate electrons to molecules such as oxygen and cytochrome c. This compound can also generate reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide, which can induce oxidative stress in cells and tissues.
Biochemical and Physiological Effects:
This compound-induced oxidative stress can have a variety of biochemical and physiological effects on cells and tissues. It can induce DNA damage, activate signaling pathways such as NF-κB and MAPK, and increase the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound can also affect mitochondrial function and induce apoptosis in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has several advantages as a tool for studying oxidative stress and redox reactions in biological systems. It is a stable and easily synthesized molecule that can be used in a variety of experimental settings. This compound can induce oxidative stress in cells and tissues without the need for exogenous oxidants such as hydrogen peroxide or paraquat. However, this compound also has limitations, including its potential toxicity to cells and tissues, and its relatively non-specific effects on redox signaling pathways.
Direcciones Futuras
There are several future directions for research on 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol and its applications in scientific research. One direction is to study the effects of this compound on specific redox signaling pathways and to identify potential therapeutic targets for diseases such as cancer and inflammation. Another direction is to develop more specific redox-active molecules that can target specific cellular processes and signaling pathways. Finally, the use of this compound in animal models of disease can help to elucidate the role of oxidative stress and redox signaling in various pathological conditions.
Métodos De Síntesis
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol can be synthesized by the condensation of 2-nitrobenzaldehyde with 5,7-dimethyl-8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium dithionite to yield this compound.
Aplicaciones Científicas De Investigación
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has been widely used in scientific research as a redox-active molecule to study oxidative stress and redox reactions in various biological systems. It has been used to induce oxidative stress in cells and tissues, and to study the effects of oxidative stress on cellular processes such as apoptosis, DNA damage, and inflammation. This compound has also been used to study the role of redox signaling in various biological processes such as cell proliferation, differentiation, and migration.
Propiedades
IUPAC Name |
5,7-dimethyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-11-13(2)19(22)18-16(12)10-9-15(20-18)8-7-14-5-3-4-6-17(14)21(23)24/h3-11,22H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCVEYQOHCSLC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5370214.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370220.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(4,6-dimethylpyridin-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5370246.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370252.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)